molecular formula C20H21N5O2 B11242499 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-phenylacetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-phenylacetamide

Cat. No.: B11242499
M. Wt: 363.4 g/mol
InChI Key: CUUAQTDUIJXUON-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring fused with a cyclopentapyrimidine ring system, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclization to form the cyclopentapyrimidine ring: The pyrazole derivative is then reacted with a suitable aldehyde and ammonia or an amine to form the cyclopentapyrimidine ring.

    Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a base to introduce the acetamide group.

    Phenylation: Finally, the acetamide derivative is reacted with a phenyl halide under basic conditions to attach the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

    Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

    Agriculture: The compound is investigated for its potential as a plant growth regulator and pesticide.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methylacetamide
  • 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-ethylacetamide

Uniqueness

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a pyrazole and cyclopentapyrimidine ring system, which confer distinct chemical and biological properties. Its phenylacetamide moiety also contributes to its unique reactivity and interaction with biological targets.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C20H21N5O2/c1-13-11-14(2)25(23-13)20-22-17-10-6-9-16(17)19(27)24(20)12-18(26)21-15-7-4-3-5-8-15/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,21,26)

InChI Key

CUUAQTDUIJXUON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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